

physical and chemical properties of 1-Iodo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **1-Iodo-3-isopropylbenzene**

Cat. No.: **B169015**

[Get Quote](#)

An In-depth Technical Guide to 1-Iodo-3-isopropylbenzene

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-Iodo-3-isopropylbenzene**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the core characteristics of the compound, including its synthesis, reactivity, and potential applications, supported by detailed experimental protocols and data analysis.

Introduction

1-Iodo-3-isopropylbenzene, also known as 3-iodocumene, is an aromatic organic compound with the chemical formula C₉H₁₁I.^[1]^[2] Its structure consists of a benzene ring substituted with an iodine atom and an isopropyl group at positions 1 and 3, respectively. This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in various organic syntheses. The presence of the iodo- group allows for a range of cross-coupling reactions, while the isopropyl group influences its physical properties and steric interactions. This guide will explore the fundamental aspects of this compound, providing a technical resource for its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of **1-Iodo-3-isopropylbenzene** are crucial for its handling, storage, and application in chemical reactions. A summary of these properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ I	[1][2]
Molecular Weight	246.09 g/mol	[1]
CAS Number	19099-56-0	[1][2][3]
Appearance	Not explicitly stated, likely a liquid	
Boiling Point	236-238 °C (for the related isomer 1-Iodo-4-isopropylbenzene)	[4][5][6]
Density	1.525 g/cm ³ (for the related isomer 1-Iodo-4-isopropylbenzene)	[4][6]
Solubility	Insoluble in water; soluble in organic solvents like benzene and toluene.[7]	[7]
Refractive Index	1.5780 (for the related isomer 1-Iodo-4-isopropylbenzene)	[5]

Note: Some physical data, such as boiling point and density, are reported for the isomeric compound 1-Iodo-4-isopropylbenzene due to a lack of specific data for the 1,3-isomer in the search results. While these values provide a close approximation, slight variations are expected due to the different substitution patterns.

Spectroscopic Analysis

Spectroscopic data is essential for the identification and characterization of **1-Iodo-3-isopropylbenzene**. While specific spectra for this compound were not found in the initial search, a predictive analysis based on its structure can be provided.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **1-Iodo-3-isopropylbenzene** is expected to show distinct signals corresponding to the aromatic and isopropyl protons.

- Isopropyl Protons: A doublet for the six methyl (CH_3) protons and a septet for the single methine (CH) proton. The integration ratio would be 6:1.
- Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the meta-substitution, a complex splitting pattern is anticipated.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule.

- Isopropyl Carbons: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.
- Aromatic Carbons: Six signals for the aromatic carbons, with the carbon attached to the iodine atom being significantly shifted downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the alkyl group.

- C-H stretching (aromatic): $\sim 3000\text{-}3100 \text{ cm}^{-1}$
- C-H stretching (aliphatic): $\sim 2850\text{-}3000 \text{ cm}^{-1}$
- C=C stretching (aromatic): $\sim 1450\text{-}1600 \text{ cm}^{-1}$
- C-I stretching: $\sim 500\text{-}600 \text{ cm}^{-1}$

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M^+) at $\text{m/z} = 246$. A prominent peak corresponding to the loss of the iodine atom ($\text{M} - 127$) $^+$ at $\text{m/z} = 119$ is also expected. The

isotopic pattern of iodine (^{127}I is 100% abundant) will simplify the interpretation of the molecular ion region.

Synthesis and Reactivity

1-Iodo-3-isopropylbenzene is a useful research chemical and a key intermediate in organic synthesis.^{[3][8]} Its synthesis typically involves the iodination of cumene (isopropylbenzene) or the Sandmeyer reaction of 3-isopropylaniline.

Synthesis of 1-Iodo-3-isopropylbenzene

Method 1: Direct Iodination of Cumene

This method involves the electrophilic substitution of cumene with an iodinating agent, often in the presence of an oxidizing agent to generate the electrophilic iodine species.

Experimental Protocol: Iodination of Cumene

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place cumene and a suitable solvent (e.g., benzene).
- **Reagent Addition:** Add iodine (I_2) to the flask. Heat the mixture to approximately 50°C.
- **Oxidizing Agent:** Slowly add nitric acid (or another suitable oxidizing agent) through the separatory funnel while maintaining the temperature.^[9]
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture and wash it with a 10% sodium hydroxide solution to remove unreacted iodine and acidic byproducts. Separate the organic layer.
- **Purification:** The crude product is purified by steam distillation followed by fractional distillation under reduced pressure to obtain **1-Iodo-3-isopropylbenzene**.^[10]

Method 2: From 3-Isopropylaniline via Sandmeyer Reaction

This is a two-step process starting from 3-isopropylaniline.

Step 1: Synthesis of 3-Isopropylaniline

3-Isopropylaniline can be synthesized by the reduction of 3-isopropylnitrobenzene.[\[10\]](#)

Experimental Protocol: Synthesis of 3-Isopropylaniline

- Reaction Setup: Dissolve 3-isopropylnitrobenzene in 50% aqueous ethanol in a round-bottom flask with good stirring.
- Reduction: Add iron powder to the solution. Heat the mixture to reflux.
- Acid Addition: Add a solution of concentrated hydrochloric acid in 50% aqueous ethanol while maintaining reflux and stirring.[\[10\]](#)
- Basification and Extraction: After the reaction is complete, make the mixture basic with 2.5 N sodium hydroxide and perform steam distillation. Extract the distillate with chloroform.
- Purification: Dry the chloroform layer and concentrate it by distillation. The residue is then vacuum distilled to yield 3-isopropylaniline.[\[10\]](#)

Step 2: Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of 3-isopropylaniline followed by treatment with a solution of potassium iodide.

Experimental Protocol: Sandmeyer Reaction

- Diazotization: Dissolve 3-isopropylaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
- Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
- Work-up: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. Extract the product with an organic

solvent (e.g., diethyl ether).

- Purification: Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Reactivity

The reactivity of **1-Iodo-3-isopropylbenzene** is primarily dictated by the C-I bond. It readily participates in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a versatile building block for the synthesis of more complex molecules. The iodine atom can be replaced by a variety of functional groups, including aryl, alkyl, and alkynyl groups.

The isopropyl group, being an ortho-, para-director and weakly activating, will influence the regioselectivity of any further electrophilic aromatic substitution reactions on the benzene ring.

Applications

1-Iodo-3-isopropylbenzene is primarily used as a research chemical and an intermediate in organic synthesis.^[3] Its ability to undergo cross-coupling reactions makes it a valuable precursor for the synthesis of:

- Pharmaceuticals: As a building block for creating complex molecular scaffolds found in various drug candidates.
- Agrochemicals: In the development of new pesticides and herbicides.
- Materials Science: For the synthesis of specialty polymers and dyes where the introduction of an isopropylphenyl group can modify the material's properties.^[8]

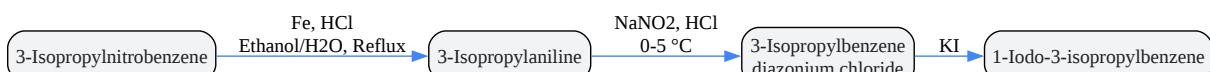
Safety and Handling

1-Iodo-3-isopropylbenzene should be handled with care in a well-ventilated fume hood. It may be harmful if inhaled, ingested, or absorbed through the skin.^[11] It is also an irritant to the skin and eyes.^[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong bases.[11][12]

Visualization of Synthetic Pathways

Synthesis of 1-Iodo-3-isopropylbenzene via Sandmeyer Reaction



[Click to download full resolution via product page](#)

Caption: Synthetic route to **1-Iodo-3-isopropylbenzene** from 3-isopropylnitrobenzene.

Conclusion

1-Iodo-3-isopropylbenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined physicochemical properties and reactivity profile make it an important tool for researchers in academia and industry. This guide has provided a detailed overview of its synthesis, properties, and applications, serving as a foundational resource for its use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Iodo-3-(1-methylethyl)benzene | C9H11I | CID 18517089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. fishersci.com [fishersci.com]
- 5. 17356-09-1 CAS MSDS (1-IODO-4-ISOPROPYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 17356-09-1 Cas No. | 1-Iodo-4-isopropylbenzene | Apollo [store.apolloscientific.co.uk]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. 1-IODO-3-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 3-Isopropylaniline | 5369-16-4 | FI70312 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-Iodo-3-isopropylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169015#physical-and-chemical-properties-of-1-iodo-3-isopropylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com